molecular formula C13H16N2 B5747737 2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole

2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole

Cat. No.: B5747737
M. Wt: 200.28 g/mol
InChI Key: LULRCJSRUYLFTG-UHFFFAOYSA-N
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Description

2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole is a synthetic benzimidazole derivative intended for research and development purposes. Benzimidazoles are a privileged scaffold in medicinal chemistry, known for their diverse biological activities and ability to interact with various enzymatic targets . This particular compound features a unique substitution pattern with an ethyl group at the 2-position and a 2-methylallyl group at the 1-nitrogen position, which may influence its physicochemical properties and binding affinity. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis . The benzimidazole core is structurally similar to purine bases, allowing these molecules to participate in hydrogen bonding and stack within DNA, leading to investigations as minor groove binders . Benzimidazole-based structures have shown significant potential in various research areas, including as inhibitors for targets like human topoisomerase I and various kinases . Furthermore, novel benzimidazole hybrids are actively explored for their antimicrobial and antitubercular properties . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULRCJSRUYLFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation of 2 Ethyl 1 2 Methylallyl 1h Benzo D Imidazole

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. For 2-Ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole, a combination of NMR, mass spectrometry, vibrational spectroscopy, and UV-Vis spectroscopy would be employed to confirm its molecular architecture, from the atomic connectivity to the electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic region would display signals corresponding to the four protons on the benzene (B151609) ring of the benzimidazole (B57391) core, typically appearing as complex multiplets. The aliphatic region would contain signals for the ethyl group at the C2 position and the N-substituted 2-methylallyl group.

Ethyl Group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) are predicted, arising from spin-spin coupling.

2-Methylallyl Group: This group would show three distinct signals: a singlet for the N-CH₂- protons, a singlet for the allylic methyl protons (-CH₃), and two separate signals for the terminal vinyl protons (=CH₂), which would appear as singlets or narrow multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. For this compound, a total of 13 distinct carbon signals are expected in the absence of coincidental overlap. In 2-alkyl-benzimidazoles, the C2 carbon typically appears significantly downfield. mdpi.com The introduction of the N-alkyl group breaks the symmetry of the benzimidazole ring, resulting in distinct signals for all aromatic carbons (C4, C5, C6, C7, C3a, C7a). mdpi.comnih.gov

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): Would confirm the coupling between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to (e.g., correlating the ¹H signals of the ethyl and methylallyl groups to their corresponding ¹³C signals).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous N-alkylated benzimidazole structures.

GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
BenzimidazoleAromatic C-H7.20 - 7.80 (m)110 - 145
BenzimidazoleC2-~155
Ethyl-CH₂-Quartet~25
Ethyl-CH₃Triplet~12
2-MethylallylN-CH₂-Singlet~50
2-Methylallyl=C(CH₃)--~140
2-Methylallyl-CH₃Singlet~20
2-Methylallyl=CH₂Two Singlets~115

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and gain insight into the compound's structure through its fragmentation pattern. For this compound (C₁₃H₁₆N₂), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern is predicted to be dominated by cleavages at the bonds connecting the substituents to the benzimidazole core. Key expected fragments would include:

Loss of the 2-methylallyl group: A significant peak corresponding to [M - C₄H₇]⁺ resulting from the cleavage of the N-CH₂ bond, which would yield a stable cation.

Loss of a methyl radical from the methylallyl group: A peak corresponding to [M - CH₃]⁺.

Loss of the ethyl group: A peak corresponding to [M - C₂H₅]⁺.

Fragmentation of the benzimidazole ring: Characteristic fragments of the benzimidazole core would be observed at lower m/z values.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIdentityDescription
200[M]⁺Molecular Ion
185[M - CH₃]⁺Loss of a methyl radical
171[M - C₂H₅]⁺Loss of the ethyl group
145[M - C₄H₇]⁺Loss of the 2-methylallyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. mdpi.com Aliphatic C-H stretching from the ethyl and methylallyl groups would appear in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The characteristic stretching vibrations of the benzimidazole ring (coupled C=N and C=C bonds) would produce strong bands in the 1600-1400 cm⁻¹ region. acs.org

C-H Bending: Aliphatic C-H bending (scissoring, wagging) vibrations for the CH₂ and CH₃ groups are expected in the 1470-1350 cm⁻¹ range.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can give information about the substitution pattern of the benzene ring.

The absence of a broad N-H stretching band (typically around 3400 cm⁻¹) would be a key confirmation of the N-alkylation of the imidazole (B134444) nitrogen. researchgate.net

Table 3: Predicted Key IR and Raman Vibrational Frequencies

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H Stretch
3000 - 2850Aliphatic C-H Stretch
1620 - 1450C=N and C=C Ring Stretch
1470 - 1350Aliphatic C-H Bend
900 - 700Aromatic C-H Out-of-Plane Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole system is a known chromophore. Its UV-Vis spectrum is characterized by π→π* transitions. nih.gov The spectrum of this compound in a suitable solvent (like ethanol (B145695) or acetonitrile) is expected to show strong absorption bands, typically between 240 nm and 290 nm. nih.govnih.gov N-alkylation generally causes a slight shift in the absorption maxima compared to the parent N-H benzimidazole due to electronic effects of the alkyl group. nih.gov

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Conformational Studies

Should a suitable single crystal of the compound be obtained, X-ray diffraction would provide the definitive, unambiguous three-dimensional structure. This technique would determine precise bond lengths, bond angles, and torsion angles.

For this compound, XRD analysis would confirm:

The planarity of the benzimidazole ring system.

The exact conformation of the ethyl and 2-methylallyl substituents relative to the benzimidazole ring.

The intermolecular packing in the crystal lattice. Unlike N-H benzimidazoles which typically form hydrogen-bonded chains, the crystal structure of this N-substituted derivative would be governed by weaker van der Waals forces and potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov The analysis of crystal structures of similar N-alkylated benzimidazoles shows that such π-π interactions are a common packing motif. nih.govresearchgate.net

Conformational Analysis and Isomerism

The conformational flexibility and potential for isomerism in this compound are dictated by the rotational freedom around its single bonds and the substitution pattern of the core benzimidazole structure. A comprehensive understanding of these aspects is crucial for elucidating its three-dimensional structure and potential interactions in various chemical environments.

Conformational analysis of benzimidazole derivatives is often approached through a combination of computational modeling and experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), allow for the mapping of the potential energy surface by systematically rotating specific dihedral angles to identify stable conformers and the energy barriers that separate them. mdpi.com

For this compound, the key rotatable bonds that define its conformational landscape are:

The C-C bond between the benzimidazole ring (at position 2) and the ethyl group.

The N-C bond between the benzimidazole ring (at position 1) and the 2-methylallyl group.

The C-C bonds within the 2-methylallyl substituent.

In terms of isomerism, this compound does not possess a chiral center, which would preclude the existence of enantiomers. Stereoisomerism could, in principle, arise from restricted rotation around a bond, leading to atropisomerism, but the energy barriers to rotation in this molecule are not expected to be high enough to allow for the isolation of stable rotational isomers at room temperature.

Tautomerism is a form of isomerism that involves the migration of a proton. In N-unsubstituted benzimidazoles, prototropic tautomerism is a well-documented phenomenon where the proton on one nitrogen atom can migrate to the other, leading to an equilibrium between two tautomeric forms. beilstein-journals.orgnih.govresearchgate.net However, in this compound, the nitrogen at position 1 is substituted with a 2-methylallyl group, which blocks this specific tautomeric pathway. Therefore, this compound is expected to exist predominantly as the single N1-substituted isomer.

To illustrate the type of data obtained from a detailed conformational analysis, the following table presents hypothetical energy values for different conformers that could be identified through computational studies. These values represent the relative energies of different spatial arrangements arising from rotation around the N1-C(allyl) and C2-C(ethyl) bonds.

ConformerDihedral Angle (N1-C(allyl))Dihedral Angle (C2-C(ethyl))Relative Energy (kcal/mol)Predicted Population (%)
A60°180°0.0045.2
B180°60°0.8520.5
C-60°180°0.0045.2
D180°-60°0.8520.5

Note: The data in this table is hypothetical and for illustrative purposes only, representing the kind of results expected from a computational conformational analysis.

Reactivity and Mechanistic Investigations of 2 Ethyl 1 2 Methylallyl 1h Benzo D Imidazole

Reactivity of the Benzimidazole (B57391) Core

The benzimidazole core is a fused heterocyclic system, comprising a benzene (B151609) ring and an imidazole (B134444) ring. This architecture results in a complex electronic landscape that dictates its interaction with various reagents.

Electrophilic Aromatic Substitution Reactions

The fused imidazole ring acts as an activating group, donating electron density to the benzene ring and making it more nucleophilic than benzene itself. The N-1 and C-2 substituents further modulate this reactivity.

N-1 (2-methylallyl) group: As an N-alkyl group, it is weakly activating through an inductive effect.

C-2 (ethyl) group: This alkyl group is also weakly activating via induction. libretexts.org

Together, these activating groups enhance the electron density of the benzo portion of the molecule, facilitating electrophilic attack. The substitution pattern is directed to the positions para and ortho to the imidazole nitrogen atoms. Consequently, electrophilic attack is predicted to occur preferentially at the C-4 and C-7 positions, and to a lesser extent at the C-5 and C-6 positions. Steric hindrance from the substituents may also play a role in determining the final product distribution.

Common electrophilic aromatic substitution reactions applicable to the benzimidazole core are summarized in the table below.

ReactionReagentsExpected Major Products
Nitration HNO₃ / H₂SO₄4/7-Nitro-2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole
Halogenation Br₂ / FeBr₃ or Cl₂ / FeCl₃4/7-Bromo(or Chloro)-2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole
Sulfonation Fuming H₂SO₄2-Ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole-4/7-sulfonic acid
Friedel-Crafts Alkylation R-Cl / AlCl₃4/7-Alkyl-2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole
Friedel-Crafts Acylation RCOCl / AlCl₃4/7-Acyl-2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole

Nucleophilic Attack on the Imidazole Ring

The imidazole ring of benzimidazole is generally electron-rich and thus resistant to direct nucleophilic attack. However, substitution can be achieved under specific conditions, particularly at the C-2 position. For 2-chloro-1-methylbenzimidazole, nucleophiles readily displace the chloride ion. longdom.org In the case of this compound, the C-2 position is already substituted.

A notable reaction for introducing a nucleophile onto the imidazole ring of N-substituted benzimidazoles is the Chichibabin amination reaction. researchgate.netscientificupdate.com This reaction involves the treatment of the heterocycle with a strong base like sodium amide (NaNH₂) to introduce an amino group at the C-2 position. longdom.orgwikipedia.org Since the target molecule is already substituted at C-2, this specific reaction is not applicable for further functionalization at that site. However, it highlights a key reactivity pattern of the N-alkylated benzimidazole core where the C-2 carbon bears a partial positive charge, making it susceptible to potent nucleophiles. wikipedia.org

Heterocyclic Ring Transformations

The benzimidazole scaffold can undergo various ring transformations, often driven by the reactivity of its substituents. The N-1 (2-methylallyl) group is particularly significant in this context. N-allyl substituted benzimidazoles can be precursors to more complex fused heterocyclic systems. For example, analogous S-allyl derivatives of 2-mercaptobenzimidazole (B194830) undergo electrophile-induced cyclization with iodine or bromine to form thiazolo[3,2-a]benzimidazole derivatives. nih.gov A similar intramolecular cyclization could potentially be induced for the N-(2-methylallyl) group, leading to fused ring systems.

Furthermore, under harsh conditions, such as treatment with excess alkyl halides at elevated temperatures, N-alkylated benzimidazoles can undergo base-mediated ring opening of the imidazole moiety. lookchem.com This provides a pathway to multifunctional aromatic compounds.

Oxidation Reactions (e.g., of the benzimidazole nitrogen)

Direct oxidation of the benzimidazole nitrogen atoms to form N-oxides is generally not feasible for the parent benzimidazole. conicet.gov.ar However, N-oxide derivatives of substituted benzimidazoles can be synthesized through cyclization of precursor molecules. conicet.gov.arresearchgate.net

The 2-methylallyl substituent itself is susceptible to oxidation. Allylic C-H bonds can be oxidized under various conditions, potentially leading to the formation of aldehydes, ketones, or alcohols at the allylic position. For instance, palladium-catalyzed allylic oxidation of 2-allylbenzoic acids is a known transformation. rsc.org Similar conditions could potentially oxidize the 2-methylallyl group of the target molecule.

Reduction Reactions

The benzimidazole ring system can be reduced under catalytic hydrogenation conditions. The benzene ring is more susceptible to reduction than the imidazole ring. Catalytic hydrogenation using catalysts like ruthenium or palladium on a support can lead to the saturation of the benzo portion of the molecule, yielding tetrahydrobenzimidazole derivatives. semanticscholar.org Complete dehydrogenation of such reduced systems is also possible, indicating the reversibility of this process. semanticscholar.org

Reactivity of the 2-Ethyl Substituent

The ethyl group at the C-2 position of the benzimidazole ring possesses enhanced reactivity due to its location. The protons on the α-carbon (the -CH₂- group) of the ethyl substituent are acidic. This increased acidity is analogous to the α-hydrogens of carbonyl compounds, although to a lesser extent. libretexts.orglibretexts.org The pKa of these α-hydrogens is significantly lower than that of a typical alkane C-H bond because the resulting carbanion is stabilized by the adjacent imidazole ring.

This acidity allows for a range of reactions initiated by deprotonation with a strong base (e.g., organolithium reagents or LDA). The resulting anion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Reaction TypeReagentsPotential Product
Deprotonation Strong Base (e.g., n-BuLi, LDA)1-(2-methylallyl)-2-(1-lithioethyl)-1H-benzo[d]imidazole
Alkylation 1. Strong Base 2. Alkyl Halide (R-X)1-(2-methylallyl)-2-(1-alkylpropyl)-1H-benzo[d]imidazole
Aldol-type Condensation 1. Strong Base 2. Aldehyde/Ketone (R₂C=O)1-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-2-hydroxy-2-alkylpropane
Acylation 1. Strong Base 2. Acyl Halide/Anhydride1-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propan-1-one

Additionally, reactions involving the carbonyl group of 2-acylbenzimidazoles, which could be formed via acylation of the 2-ethyl anion, have been studied. These compounds can undergo superelectrophilic activation in the presence of superacids like triflic acid, followed by Friedel-Crafts reactions with arenes to form 2-diarylmethyl-substituted benzimidazoles. nih.gov

Alpha-Carbon Reactivity and Functionalization

The alpha-carbon of the 2-ethyl group in this compound is a site of potential functionalization. The C-H bonds at this position are activated by the adjacent electron-withdrawing benzimidazole ring system. This activation facilitates reactions such as oxidation and C-H functionalization, often mediated by transition metal catalysts.

Research on analogous 2-alkylbenzimidazoles has demonstrated that the C-2 position is amenable to direct C-H activation. nih.govrsc.org While many studies focus on the C-2 C-H bond of the imidazole ring itself, the principles can be extended to the alpha-carbon of alkyl substituents. Catalytic systems employing metals like nickel, rhodium, or copper can enable the coupling of this alpha-position with various electrophiles. rsc.orgresearchgate.netmdpi.com For instance, oxidative coupling reactions can forge new carbon-carbon or carbon-heteroatom bonds.

A plausible reaction pathway involves the generation of a nucleophilic species at the alpha-carbon, which can then react with an electrophile. Alternatively, under oxidative conditions, a radical or a cationic intermediate might be formed, leading to subsequent bond formation. Copper-catalyzed oxidative C-H amination is a known method for functionalizing C-H bonds adjacent to nitrogen atoms, suggesting a potential route for introducing nitrogen-containing groups at the alpha-carbon of the 2-ethyl substituent. rsc.org

Table 1: Potential Alpha-Carbon Functionalization Reactions

Reaction Type Typical Catalyst/Reagent Potential Product
Oxidative Cross-Coupling Cu(OAc)₂, O₂ C-C or C-N bond at α-carbon
C-H Arylation/Alkenylation Ni(OTf)₂ / ligand α-Aryl/alkenyl substituted product

Reactivity of the 1-(2-methylallyl) Substituent

The 1-(2-methylallyl) group introduces a versatile alkene functionality into the molecule, opening avenues for a wide range of reactions typical of carbon-carbon double bonds and allylic systems.

Olefinic Functionalization Reactions (e.g., Hydrogenation, Epoxidation, Dihydroxylation)

The double bond of the 2-methylallyl group is susceptible to various addition reactions. These transformations are fundamental in organic synthesis for altering the structure and properties of the substituent.

Hydrogenation: Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas, would be expected to reduce the double bond, yielding the corresponding 2-Ethyl-1-(2-methylbutyl)-1H-benzo[d]imidazole. This reaction saturates the olefin, removing its specific reactivity.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. This reaction would produce 2-Ethyl-1-((2-methyloxiran-2-yl)methyl)-1H-benzo[d]imidazole, a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: The olefin can be converted into a vicinal diol using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃), or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would yield 1-(2,3-dihydroxy-2-methylpropyl)-2-ethyl-1H-benzo[d]imidazole.

Radical Reactions Involving the Allylic System

The 1-(2-methylallyl) substituent contains allylic C-H bonds—both on the methyl group and the CH₂ group attached to the nitrogen. These bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical abstraction. The resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron over the three-carbon system. libretexts.orglibretexts.orgopenstax.org

A classic reaction exploiting this reactivity is allylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. mychemblog.commasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. youtube.comchemistrysteps.com An initiator generates a bromine radical, which abstracts an allylic hydrogen from the substrate to form a resonance-stabilized allylic radical. youtube.com This radical then reacts with a molecule of Br₂ (present in low concentration) to form the allylic bromide and a new bromine radical, which continues the chain. chemistrysteps.com

Due to the unsymmetrical nature of the intermediate radical, a mixture of regioisomeric products can be expected. Abstraction of a hydrogen from the CH₂ group would lead to a primary radical, while abstraction from the CH₃ group would yield a different primary radical. Both would be in resonance with a more stable tertiary radical. The reaction would likely yield a mixture of 1-(3-bromo-2-methylallyl) and 1-(2-(bromomethyl)allyl) substituted benzimidazoles.

Pericyclic Reactions (e.g., Cycloadditions, Rearrangements)

Pericyclic reactions are concerted processes that occur via a cyclic transition state. The 2-methylallyl group can participate in such reactions, either as a dienophile in cycloadditions or by undergoing sigmatropic rearrangements.

Cycloaddition Reactions: The alkene of the 2-methylallyl group can function as a dienophile in a [4+2] Diels-Alder reaction. wikipedia.orgorganic-chemistry.org When reacted with a conjugated diene (e.g., 1,3-butadiene), a six-membered ring would be formed. The reaction is typically facilitated by heat and depends on the overlap of the frontier molecular orbitals of the diene (HOMO) and the dienophile (LUMO). organic-chemistry.orgsigmaaldrich.com

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. rsc.org The researchgate.netresearchgate.net-sigmatropic rearrangement is a well-known class of these transformations. nih.gov For N-allyl systems like the target molecule, an aza-Claisen rearrangement could be envisioned under certain conditions, although it is more common for N-allyl enamines. mdpi.com Such a rearrangement would involve the migration of the benzimidazole group from the nitrogen to the terminal carbon of the allyl system, forming a C-allylated benzimidazole derivative. Another possibility is a researchgate.netrsc.org-sigmatropic rearrangement, often seen with allylic amine oxides or ylides, which would involve a different bond reorganization. wikipedia.org

Ring-Closing Metathesis

Ring-Closing Metathesis (RCM) is a powerful reaction for the formation of cyclic compounds from diene precursors, catalyzed by ruthenium complexes like the Grubbs catalysts. nih.gov While this compound itself cannot undergo intramolecular RCM, a suitably functionalized derivative could.

For instance, if an additional alkenyl chain were introduced elsewhere in the molecule, such as at the alpha-carbon of the 2-ethyl group or on the benzene ring, an RCM reaction could be employed to construct a new fused ring system. The reaction proceeds through a catalytic cycle of [2+2] cycloadditions and cycloreversions with the ruthenium catalyst. This strategy has been successfully applied to synthesize various nitrogen-containing heterocycles. organic-chemistry.org The efficiency of such a reaction can be influenced by factors like ring strain in the product and the specific catalyst used. researchgate.netrsc.org

Detailed Mechanistic Studies

The reactions described above proceed through distinct and well-studied mechanisms.

Alpha-Carbon Functionalization: Mechanistic studies on related C-H functionalizations suggest pathways involving organometallic intermediates. For instance, nickel-catalyzed reactions may proceed through oxidative addition of the catalyst into the C-H bond, followed by reductive elimination to form the final product. mdpi.com Alternatively, copper-catalyzed oxidative couplings can involve a single-electron transfer (SET) mechanism, generating radical intermediates. nih.gov

Radical Allylic Bromination: The mechanism for NBS bromination is a classic radical chain reaction:

Initiation: Homolytic cleavage of an initiator (e.g., AIBN) or Br₂ to form initial radicals.

Propagation: A bromine radical abstracts an allylic hydrogen, forming HBr and a resonance-stabilized allylic radical. The HBr reacts with NBS to generate a low concentration of Br₂. The allylic radical then reacts with Br₂ to give the product and regenerate a bromine radical.

Termination: Combination of any two radical species.

Pericyclic Reactions: These are concerted reactions without intermediates. Their feasibility and stereochemistry are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. The Diels-Alder reaction is understood through Frontier Molecular Orbital (FMO) theory, involving the interaction between the HOMO of the diene and the LUMO of the dienophile. organic-chemistry.org Sigmatropic rearrangements proceed through highly ordered, often chair-like, cyclic transition states that dictate the stereochemical outcome of the reaction. nih.gov

Ring-Closing Metathesis: The accepted mechanism, proposed by Chauvin, involves a series of cycloaddition and cycloreversion steps with a metal-carbene (alkylidene) catalyst. The catalyst first undergoes a [2+2] cycloaddition with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and form a new metal-carbene. This new carbene then reacts intramolecularly with the second alkene, leading to the cyclized product and regeneration of the active catalyst.

Kinetic and Thermodynamic Aspects of Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not available, we can anticipate its participation in reactions typical for N-allyl substituted benzimidazoles. One such reaction is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift, which would involve the migration of the 2-methylallyl group from the nitrogen atom to the C2 carbon of the imidazole ring, if the C2 position were unsubstituted. However, in this case, the C2 position is occupied by an ethyl group, which would likely hinder a direct rearrangement to this position. A more plausible, albeit potentially slower, rearrangement could be to the benzene ring of the benzimidazole scaffold, though this is less common for N-allyl benzimidazoles compared to O-allyl phenols.

The kinetics of such a hypothetical rearrangement would be influenced by factors such as temperature and the presence of a catalyst. The reaction would likely follow first-order kinetics, with the rate dependent on the concentration of the benzimidazole derivative. The thermodynamic favorability would depend on the relative stabilities of the reactant and the rearranged product.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a rsc.orgrsc.org-Sigmatropic Rearrangement

ParameterHypothetical Value RangeInfluencing Factors
Rate Constant (k)10⁻⁵ - 10⁻³ s⁻¹ at 150-200 °CTemperature, Solvent Polarity
Activation Energy (Ea)100 - 150 kJ/molSteric Hindrance, Electronic Effects
Enthalpy of Reaction (ΔH)-20 to +10 kJ/molRelative Bond Energies, Ring Strain
Entropy of Reaction (ΔS)-10 to +10 J/(mol·K)Molecularity, Conformational Freedom

Note: The data in this table is hypothetical and serves as an estimation based on known values for similar rearrangements of N-allyl heterocyclic compounds. Experimental verification is required.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. For reactions involving this compound, intermediates would likely be short-lived and require specialized techniques for detection.

In a potential thermal rearrangement, a concerted pericyclic transition state is expected. This six-membered, chair-like transition state would involve the simultaneous breaking of the N-C(allyl) bond and the formation of a new C-C bond. Direct observation of such a transition state is not feasible, but its existence can be inferred from kinetic data and stereochemical outcomes.

In the case of acid-catalyzed reactions, protonation of one of the nitrogen atoms of the benzimidazole ring would be the initial step, forming a benzimidazolium cation. This would activate the molecule towards nucleophilic attack or other transformations. For instance, in an acid-catalyzed hydrolysis of the N-allyl group, a protonated intermediate would be involved.

Table 2: Potential Reaction Intermediates and Detection Methods

Reaction TypePotential IntermediatePlausible Detection Method
Thermal RearrangementPericyclic Transition StateComputational Modeling, Kinetic Isotope Effect Studies
Acid-Catalyzed ReactionBenzimidazolium CationNuclear Magnetic Resonance (NMR) Spectroscopy at low temperature
OxidationRadical CationElectron Paramagnetic Resonance (EPR) Spectroscopy

Note: This table presents potential intermediates based on the expected reactivity of the compound. The feasibility of their detection would depend on their stability and concentration under reaction conditions.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate and outcome of a reaction. For reactions involving this compound, solvent effects would be pronounced in reactions that involve charge separation in the transition state.

For a non-polar process like a thermal rsc.orgrsc.org-sigmatropic rearrangement, the effect of solvent polarity on the reaction rate is generally small. Non-polar solvents might be preferred to minimize competing side reactions.

In contrast, for reactions involving ionic intermediates, such as an SN1-type cleavage of the N-allyl group or an acid-catalyzed process, polar protic solvents (e.g., ethanol (B145695), water) would be expected to accelerate the reaction by stabilizing the charged intermediates and transition states. Polar aprotic solvents (e.g., DMSO, DMF) could also influence the reaction rates depending on their ability to solvate the specific ions involved.

Table 3: Predicted Solvent Effects on Different Reaction Types

Reaction TypeSolvent PolarityExpected Effect on Reaction RateRationale
Thermal RearrangementNon-polar (e.g., Toluene)Minimal effectThe transition state is largely non-polar.
Thermal RearrangementPolar (e.g., Acetonitrile)Slight rate decrease or increaseDepends on the subtle polarity changes in the transition state.
Acid-Catalyzed HydrolysisPolar Protic (e.g., Ethanol)Significant rate increaseStabilization of the benzimidazolium cation and any charged intermediates.
Nucleophilic SubstitutionPolar Aprotic (e.g., DMSO)Rate increaseSolvation of the cation while leaving the nucleophile relatively unsolvated and more reactive.

Note: The predictions in this table are based on general principles of physical organic chemistry and require experimental confirmation for the specific compound .

Computational and Theoretical Studies on 2 Ethyl 1 2 Methylallyl 1h Benzo D Imidazole

Electronic Properties and Reactivity Prediction

Information regarding the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and global reactivity descriptors for 2-Ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole, is not available from computational studies. Consequently, no specific predictions about its reactivity can be reported.

Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

No specific studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound have been found. Such analyses are crucial for understanding the electronic properties and reactivity of a molecule.

Electrostatic Potential Surface (MEP) Analysis)

There is no available research that presents a Molecular Electrostatic Potential (MEP) analysis for this specific compound. MEP studies are instrumental in identifying the electron-rich and electron-deficient regions of a molecule, which helps in predicting sites for electrophilic and nucleophilic attacks. nih.gov

Fukui Functions and Reactivity Indices)

Specific calculations of Fukui functions and other global reactivity descriptors (such as electronegativity, chemical hardness, and electrophilicity) for this compound are not documented in the literature. These indices provide deeper insights into the local reactivity of different atomic sites within the molecule.

Non-Linear Optical (NLO) Properties)

No published data exists on the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, of this compound. Computational studies on other benzimidazole (B57391) derivatives have explored their potential as NLO materials, but this specific molecule has not been investigated in that context. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Modeling)

Detailed computational modeling to elucidate reaction mechanisms involving this compound, including the characterization of transition states and the optimization of reaction pathways, has not been reported.

Molecular Dynamics Simulations for Dynamic Behavior

Direct molecular dynamics (MD) simulation studies focused on the isolated this compound molecule have not been reported in published literature. MD simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, offering insights into conformational changes, flexibility, and interactions.

In the absence of such specific data, we can turn to other computational methods, such as Density Functional Theory (DFT), which has been used to study the vibrational spectra of the closely related compound, 2-Ethyl-1H-benzo[d]imidazole. mersin.edu.trresearchgate.net Vibrational analysis reveals the fundamental modes of motion within a molecule, which are the basis of its dynamic character at the atomic level.

Vibrational Analysis of a Core Analog: 2-Ethyl-1H-benzo[d]imidazole

A theoretical study on 2-Ethyl-1H-benzo[d]imidazole employed both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G(d) basis set to calculate its vibrational frequencies. mersin.edu.trresearchgate.net These calculated frequencies correspond to specific intramolecular motions, including stretching, bending, and torsional vibrations of the chemical bonds. The comparison between the calculated and experimentally observed frequencies for 2-Ethyl-1H-benzo[d]imidazole indicates that the B3LYP method provides a superior correlation. mersin.edu.trresearchgate.net

The following tables present a selection of the calculated vibrational frequencies for 2-Ethyl-1H-benzo[d]imidazole, offering a glimpse into the types of atomic motions that contribute to the dynamic behavior of this molecular framework. These motions would be fundamental to the more complex dynamics of the target molecule, this compound.

Table 1: Selected Calculated and Experimental Vibrational Frequencies for 2-Ethyl-1H-benzo[d]imidazole

Assignment HF/6-31G(d) Wavenumber (cm⁻¹) B3LYP/6-31G(d) Wavenumber (cm⁻¹) Experimental FT-IR Wavenumber (cm⁻¹)
N-H Stretch 3850 3520 Not Observed
C-H Stretch (Aromatic) 3380-3350 3100-3050 3100-3000
C-H Stretch (Aliphatic) 3250-3200 2980-2950 2980-2900
C=N Stretch 1820 1630 1621
C=C Stretch (Aromatic) 1780-1650 1600-1450 1589, 1497
CH₂ Bend 1600 1470 1450
CH₃ Bend 1550 1380 1379

This data is adapted from a study on 2-Ethyl-1H-benzo[d]imidazole and serves as an approximation for the dynamic properties of the core benzimidazole structure. mersin.edu.trresearchgate.net

The addition of the 2-methylallyl group at the N1 position in this compound would introduce additional degrees of freedom and a more complex dynamic profile. This would include torsional rotations around the single bonds connecting the allyl group to the imidazole (B134444) ring and internal vibrations of the allyl group itself. A dedicated molecular dynamics simulation would be necessary to fully explore the conformational landscape and dynamic behavior arising from this substitution.

Synthesis and Exploration of Analogs and Derivatization for Academic Chemical Research

Design Principles for Structural Modification

The rational design of analogs of 2-Ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole is guided by fundamental principles of medicinal and physical organic chemistry aimed at systematically probing how structural changes influence reactivity and properties. nih.govresearchgate.net Key strategies include modulating electronic effects, steric hindrance, and lipophilicity. crpsonline.com

Electronic Modulation: Introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) onto the benzene (B151609) ring can significantly alter the electron density of the entire heterocyclic system. crpsonline.com These changes can influence the nucleophilicity of the N-3 nitrogen, the acidity of the C-2 proton (in precursors), and the susceptibility of the benzene ring to electrophilic or nucleophilic attack. chemicalbook.com

Steric Alterations: Modifications to the 2-ethyl group (e.g., replacing it with methyl, propyl, or bulkier groups like tert-butyl) or the 1-(2-methylallyl) group can probe the steric environment around the imidazole (B134444) core. Such changes can impact reaction rates, conformational preferences, and potential intermolecular interactions. researchgate.net

A systematic approach, as outlined in the table below, allows for a comprehensive exploration of the chemical space around the parent molecule.

Table 1: Design Strategies for Analog Development

Modification Site Design Principle Exemplary Substituents/Modifications Anticipated Influence
Benzene Ring (Positions 4, 5, 6, 7)Electronic Modulation-NO₂, -Cl, -F, -CF₃Decrease electron density, affect pKa, influence reactivity towards nucleophiles.
Benzene Ring (Positions 4, 5, 6, 7)Electronic Modulation-OCH₃, -CH₃, -N(CH₃)₂Increase electron density, influence reactivity towards electrophiles.
C-2 PositionSteric Hindrance-CH₃, -CH(CH₃)₂, -C(CH₃)₃, PhenylAlter accessibility of the imidazole nitrogen atoms and influence reaction rates.
N-1 PositionReactivity/Conformation-Propyl, -Benzyl, -(2-hydroxyethyl)Remove reactive allyl group to isolate ring reactivity; alter steric bulk near C-7.

Functionalization of the Benzimidazole (B57391) Ring System

The benzimidazole core offers multiple sites for functionalization, primarily on the fused benzene ring at positions 4, 5, 6, and 7. researchgate.net These positions are generally susceptible to electrophilic substitution, although the specific conditions and resulting regioselectivity can be influenced by the existing substituents and the protonation state of the imidazole ring. chemicalbook.comresearchgate.net

Common electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups:

Nitration: Treatment with nitric acid in a strong acid medium like sulfuric acid typically leads to the introduction of a nitro group (-NO₂), primarily at the 5- or 6-position due to the directing effects of the fused imidazole system. researchgate.net

Halogenation: Reactions with halogens (Cl₂, Br₂) or sources of electrophilic halogens (e.g., N-chlorosuccinimide, N-bromosuccinimide) can introduce halogen atoms onto the benzene ring. The use of systems like H₂O₂ with hydrohalic acids offers a convenient method for halogenation. mdpi.com

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group (-SO₃H), which can serve as a handle for further synthetic transformations.

Beyond classical electrophilic substitution, modern cross-coupling reactions provide powerful tools for more controlled functionalization. A common strategy involves initial halogenation of the ring, followed by palladium- or copper-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net This two-step process allows for the introduction of a wide array of aryl, vinyl, or alkynyl groups.

Table 2: Potential Reactions for Benzimidazole Ring Functionalization

Reaction Reagents Position(s) Targeted Potential Product
NitrationHNO₃ / H₂SO₄5- and 6-2-Ethyl-1-(2-methylallyl)-5-nitro-1H-benzo[d]imidazole
BrominationBr₂ / Acetic Acid5- and 6- (potentially 4,7)5,6-Dibromo-2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole
ChlorinationSO₂Cl₂Multiple positionsPolychlorinated derivatives mdpi.com
Suzuki CouplingArylboronic acid, Pd catalyst, Base4, 5, 6, or 7 (from halo-derivative)2-Ethyl-1-(2-methylallyl)-5-phenyl-1H-benzo[d]imidazole

Modifications of the 2-Ethyl and 1-(2-methylallyl) Substituents

The two substituents on the imidazole ring provide rich opportunities for derivatization, allowing for fine-tuning of the molecule's properties and the introduction of new functionalities.

Modification of the 2-Ethyl Group: The 2-ethyl group can be modified through various aliphatic chemistry reactions. For instance, free-radical halogenation could introduce a halogen on the α- or β-carbon, creating a handle for subsequent nucleophilic substitution. Alternatively, the entire ethyl group can be replaced by synthesizing the benzimidazole core with different carboxylic acids or aldehydes. nih.gov For example, using acetic acid instead of propionic acid during the initial cyclization would yield the 2-methyl analog.

Modification of the 1-(2-methylallyl) Group: The allyl group at the N-1 position is particularly versatile due to the presence of a carbon-carbon double bond. researchgate.netbenthamscience.com This functionality is amenable to a wide range of transformations:

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) would saturate the double bond, yielding the 1-(2-methylpropyl) derivative. This removes the reactive π-system, allowing for the study of other parts of the molecule in isolation.

Oxidation: The double bond can be oxidized under various conditions. Epoxidation with an agent like m-CPBA would form an epoxide, a versatile intermediate for ring-opening reactions. Dihydroxylation using OsO₄ or cold, dilute KMnO₄ would yield a diol, significantly increasing the molecule's polarity.

Halogenation/Cyclization: Reaction with bromine can lead to addition across the double bond or, more interestingly, can induce bromocyclization, where the N-3 atom of the imidazole ring acts as an intramolecular nucleophile, forming a fused heterocyclic system. researchgate.net

Substitution: The entire 1-(2-methylallyl) group can be replaced. This is typically achieved by starting with the parent 2-ethyl-1H-benzimidazole and performing an N-alkylation reaction with a different alkyl halide in the presence of a base. chemicalbook.comnih.gov

Table 3: Potential Modifications of Substituents

Target Substituent Reaction Type Reagents/Conditions Resulting Moiety
1-(2-methylallyl)HydrogenationH₂, Pd/C1-(2-methylpropyl)
1-(2-methylallyl)Epoxidationm-CPBA1-(2-methyl-2,3-epoxypropyl)
1-(2-methylallyl)DihydroxylationOsO₄ (cat.), NMO1-(2,3-dihydroxy-2-methylpropyl)
1-(2-methylallyl)BromocyclizationBr₂ in CCl₄Fused benzimidazo[2,1-b]thiazolium/thiazinium bromide analog researchgate.net
2-EthylReplacement (via synthesis)Use acetic acid in Phillips condensation2-Methyl
N-1 PositionN-Alkylation (replacement)2-Ethyl-1H-benzimidazole + Benzyl Bromide, K₂CO₃1-Benzyl

Synthesis of Poly-substituted Benzimidazole Frameworks

The construction of benzimidazole frameworks bearing multiple substituents can be achieved through two primary strategies: the "late-stage functionalization" approach or by building the ring from pre-functionalized starting materials. researchgate.net

The late-stage functionalization strategy involves synthesizing the core this compound and then sequentially introducing substituents onto the benzene ring as described in section 6.2. For example, one could first nitrate (B79036) the ring and then perform a reduction of the nitro group to an amine, which could then be further derivatized. This approach is advantageous for creating a library of analogs from a common intermediate.

Alternatively, the synthesis can begin with a substituted o-phenylenediamine (B120857). For instance, reacting 4-nitro-1,2-phenylenediamine with propionic acid would yield 2-ethyl-5-nitro-1H-benzimidazole. Subsequent N-alkylation with 3-chloro-2-methyl-1-propene would furnish the target polysubstituted framework. This "bottom-up" approach is often more direct for accessing specific substitution patterns that are difficult to achieve through direct electrophilic substitution. nih.govmdpi.com

Development of Novel Heterocyclic Systems Incorporating the Benzimidazole Moiety

The benzimidazole core of this compound can serve as a scaffold for the synthesis of more complex, fused heterocyclic systems. mdpi.comnih.gov Such structures are of significant interest in materials science and medicinal chemistry.

One common strategy involves intramolecular cyclization reactions. As mentioned previously, electrophile-induced cyclization of the N-1 allyl group can lead to the formation of new rings fused to the imidazole N-1 and N-3 positions. researchgate.net For example, the reaction of an N-allyl benzimidazole derivative can lead to the formation of benzimidazo[2,1-a]isoquinolines. researchgate.net

Another approach is to build rings onto the benzene portion of the scaffold. If a functional group, such as an amine or a hydroxyl group, is introduced at the C-7 position, it can be used in a subsequent condensation reaction with a bifunctional reagent to construct a new ring fused across the N-1 and C-7 positions. For example, intramolecular nucleophilic aromatic substitution, where a nucleophile tethered to the N-1 position displaces a leaving group (like a nitro group) at the C-7 position, can generate tetracyclic systems. nih.govacs.org These strategies transform the simple benzimidazole into a polycyclic aromatic system with distinct electronic and steric properties.

Rational Design for Exploring Structure-Reactivity Relationships in Chemical Processes

The systematic synthesis of analogs described in the preceding sections provides a powerful platform for exploring structure-reactivity relationships (SRRs). researchgate.netcrpsonline.com By carefully designing and synthesizing a library of compounds related to this compound, researchers can quantitatively assess how specific structural features influence chemical reactivity.

For instance, a key process to study would be the reactivity of the N-1 allyl group. A series of analogs with different electronic substituents (e.g., -NO₂, -Cl, -OCH₃) at the 5-position of the benzimidazole ring could be synthesized. The rates of a standard reaction involving the allyl double bond (e.g., epoxidation or bromination) could then be measured for each analog. Plotting the reaction rates against a parameter that describes the electronic effect of the substituent (such as the Hammett parameter, σ) would reveal the sensitivity of the allyl group's reactivity to the electronic environment of the benzimidazole core.

Similarly, the nucleophilicity of the N-3 atom could be probed by studying the kinetics of its reaction with a standard electrophile (e.g., methyl iodide) across a series of analogs with varying steric bulk at the C-2 position (e.g., methyl, ethyl, isopropyl). This would elucidate the steric hindrance effects on the accessibility and reactivity of the lone pair on N-3. Such quantitative studies are fundamental to physical organic chemistry and provide predictive models for chemical behavior. researchgate.net

Applications As a Building Block and in Chemical Methodology Development

Role as a Precursor in Multi-Step Organic Synthesis

There is no available literature that describes the use of 2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole as a starting material or intermediate in multi-step organic syntheses. While the benzimidazole (B57391) core is a common feature in many synthetic targets, the specific reaction pathways originating from this particular substituted benzimidazole have not been reported.

Utilization in the Construction of Complex Molecular Architectures

Information regarding the incorporation of this compound into complex molecular architectures, such as metal-organic frameworks (MOFs), coordination polymers, or other macromolecular structures, is absent from the current body of scientific literature.

Application in Supramolecular Chemistry and Self-Assembly Studies

No studies have been found that investigate the role of this compound in supramolecular chemistry or self-assembly processes. The potential for this molecule to form higher-order structures through non-covalent interactions has not been explored in published research.

Development of Novel Synthetic Routes and Reagents

There are no documented instances of this compound being utilized in the development of new synthetic methodologies or as a novel reagent.

Role in Mechanistic Probes for Organic Reactions

The application of this compound as a mechanistic probe to elucidate the pathways of organic reactions has not been reported in the scientific literature.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netorientjchem.org Traditional methods, however, can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous solvents or expensive catalysts. researchgate.net Future research on 2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole should prioritize the development of green and efficient synthetic protocols.

Key areas for investigation would include:

Catalyst Innovation: Exploring the use of inexpensive, non-toxic, and recyclable catalysts like ZnO nanoparticles or boric acid in aqueous media to facilitate the synthesis. nih.govnih.gov

Alternative Energy Sources: Employing microwave irradiation or ultrasound-assisted synthesis to potentially reduce reaction times and improve yields, aligning with the principles of green chemistry. mdpi.com

One-Pot Procedures: Designing a streamlined, one-pot synthesis that combines the formation of the benzimidazole ring with the subsequent N-alkylation step (introduction of the 2-methylallyl group), thereby minimizing waste and simplifying the work-up process.

A comparative study of different synthetic approaches could be summarized as follows:

Synthetic Method Potential Catalyst Solvent System Potential Advantages
Conventional RefluxMineral AcidsEthanol (B145695)/Methanol (B129727)Established methodology
Microwave-AssistedZnO NanoparticlesWater/EthanolReduced reaction time, high yield
Ultrasound-AssistedBoric AcidAqueous MediaEnergy efficiency, environmentally friendly

Exploration of Unconventional Reactivity Patterns

The methallyl group at the N1-position of the benzimidazole ring is a particularly interesting feature. Its double bond offers a reactive site for a variety of chemical transformations that are less common for simpler N-alkyl benzimidazoles. Future studies should aim to explore this unique reactivity.

Potential avenues of research include:

Olefin Metathesis: Investigating cross-metathesis reactions with other olefins to synthesize more complex analogs with extended side chains.

Addition Reactions: Studying electrophilic additions (e.g., halogenation, hydrohalogenation) across the double bond to introduce new functional groups.

Oxidative Cleavage: Exploring the cleavage of the double bond to yield a functionalized N-acetic acid or N-acetaldehyde derivative of 2-ethylbenzimidazole, which could serve as a precursor for further synthesis.

Advanced Characterization Techniques for In-Situ Studies

While standard characterization techniques like NMR, IR, and mass spectrometry are essential for structure confirmation nih.govnih.gov, advanced in-situ methods could provide dynamic information about the compound's formation and reactivity. Real-time monitoring of a synthetic reaction could reveal transient intermediates and provide insights into the reaction mechanism. Techniques such as ReactIR (in-situ FTIR spectroscopy) or process NMR could be employed to track the consumption of reactants and the formation of this compound, optimizing reaction conditions for yield and purity.

Deeper Integration of Computational and Experimental Methodologies

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. nih.gov For this compound, a synergistic approach combining computational and experimental methods is a crucial future direction.

Specific areas for this integrated approach include:

DFT Calculations: Using Density Functional Theory (DFT) to calculate the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic signatures (IR, NMR) to compare with experimental data. researchgate.net

Molecular Docking: If the compound is investigated for potential biological activity, molecular docking studies could predict its binding modes with specific biological targets like enzymes or receptors. nih.gov

Reaction Mechanism Studies: Computationally modeling proposed reaction pathways to understand transition states and activation energies, which can help in refining synthetic protocols. researchgate.net

A hypothetical table of calculated versus experimental data could look like this:

Parameter Computational Method Calculated Value Experimental Value
Bond Length (C=C in allyl)DFT/B3LYP/6-311G(d,p)Value (Å)Value (Å)
Bond Angle (N-C-N)DFT/B3LYP/6-311G(d,p)Value (°)Value (°)
HOMO-LUMO GapDFT/B3LYP/6-311G(d,p)Value (eV)Value (eV) from UV-Vis
13C NMR Shift (C2)GIAO-DFTValue (ppm)Value (ppm)

Design of Novel Scaffolds for Chemical Transformations

The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science. nih.gov The specific structure of this compound can be used as a building block for more complex molecular architectures. Future research could focus on using this compound as a starting point for creating novel chemical scaffolds. For instance, the reactivity of the allyl group could be harnessed to polymerize or graft the molecule onto surfaces or to create ligands for catalysis.

Expanding the Library of Analogs for Fundamental Chemical Property Investigations

To understand the structure-property relationships of this specific benzimidazole, a systematic expansion of its analog library is essential. This involves making targeted modifications to the core structure and evaluating the impact on its chemical and physical properties.

Key structural modifications for investigation could include:

Varying the 2-position substituent: Replacing the ethyl group with other alkyl or aryl groups to study steric and electronic effects.

Modifying the N-allyl group: Removing the methyl group from the allyl chain (to give an N-allyl analog) or changing its position to see how it affects reactivity and conformation.

Substitution on the benzene (B151609) ring: Introducing electron-donating or electron-withdrawing groups onto the benzo portion of the molecule to tune its electronic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole?

  • Methodological Answer : The synthesis of substituted benzimidazoles typically involves condensation of o-phenylenediamine derivatives with aldehydes or ketones under acidic or catalytic conditions. For allyl-substituted analogs like this compound, nucleophilic substitution or alkylation of preformed benzimidazole intermediates is recommended. For example, NaH in DMF can facilitate alkylation of the benzimidazole nitrogen with 2-methylallyl halides (e.g., bromide or chloride) . Optimization of reaction time, solvent polarity, and base strength is critical to minimize side reactions (e.g., over-alkylation). Post-synthesis purification via column chromatography (e.g., hexane/ethyl acetate gradients) ensures high yield and purity .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Multi-spectroscopic techniques are essential:

  • 1H/13C NMR : Characterize substituent environments (e.g., ethyl group at C2: δ ~1.3 ppm for CH3; allyl protons at N1: δ ~4.5–5.5 ppm for CH2 and vinyl protons) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C13H15N2: 199.1235) .
  • FTIR : Identify key functional groups (e.g., C=N stretch ~1600 cm⁻¹, allyl C-H stretches ~3080 cm⁻¹) .
  • Melting Point : Consistency with literature values (if available) validates purity .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Methodological Answer : Systematic SAR studies involve varying substituents at N1 and C2. For instance:

  • N1 Substitution : The 2-methylallyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with propyl or phenoxypropyl analogs (e.g., antitubercular MIC ~52 nM in related compounds) suggest steric and electronic effects influence target binding .
  • C2 Substitution : Ethyl groups balance steric bulk and metabolic stability. Replacing ethyl with electron-withdrawing groups (e.g., nitro) may alter activity profiles .
  • Experimental Design : Use iterative synthesis, in vitro bioassays (e.g., antimicrobial, anticancer), and statistical analysis (e.g., IC50 comparisons) to identify critical substituents .

Q. How can computational docking elucidate the mechanism of action for this compound?

  • Methodological Answer :

Target Selection : Prioritize receptors with known benzimidazole interactions (e.g., EGFR, PI3Kα) .

Ligand Preparation : Optimize the compound’s 3D structure using tools like Gaussian (DFT calculations for charge distribution) .

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Key parameters: binding energy (< -7 kcal/mol), hydrogen bonds (e.g., with kinase active sites), and hydrophobic interactions .

Validation : Compare docking results with experimental IC50 data to refine models .

Q. How can contradictory biological data (e.g., selectivity vs. toxicity) be resolved?

  • Methodological Answer :

  • Cytotoxicity Profiling : Test against eukaryotic cell lines (e.g., HEK293) to calculate selectivity indices (e.g., SI > 500 indicates low toxicity) .
  • Metabolic Stability Assays : Use liver microsomes (human/rodent) to identify rapid oxidative metabolism, which may explain reduced in vivo efficacy despite high in vitro activity .
  • Species-Specific Activity : Compare MIC values across bacterial strains (e.g., Mycobacterium tuberculosis vs. M. smegmatis) to assess selectivity .

Q. What green chemistry approaches improve the synthesis of this compound?

  • Methodological Answer :

  • Catalytic Systems : Nano-SiO₂ catalysts reduce reaction times and improve yields (e.g., 88–92% for benzimidazoles) by enhancing proton transfer in condensation steps .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact .
  • One-Pot Synthesis : Combine alkylation and cyclization steps to reduce waste and energy consumption .

Q. What pharmacokinetic challenges are associated with this compound?

  • Methodological Answer :

  • Permeability : Assess via MDCK cell monolayers; moderate/high permeability (Papp > 10 × 10⁻⁶ cm/s) suggests oral bioavailability potential .
  • Metabolic Pathways : LC-MS/MS identifies primary metabolites (e.g., oxidative cleavage of the allyl group) .
  • Half-Life Extension : Introduce metabolically stable substituents (e.g., fluorine at C5) or formulate as prodrugs to enhance stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.